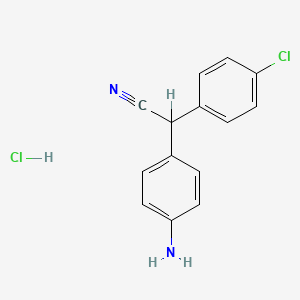
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Amino-4-chloro-α-acetonitrile toluene hydrochloride , is a chemical compound with the following structural formula:
C14H11ClN2HCl
This compound belongs to the class of α-acetonitrile derivatives and contains both an amino group (NH₂) and a cyano group (CN). It is a white to off-white crystalline powder.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride involves several steps. One common synthetic route is as follows:
Acylation of 4-Aminobenzonitrile: 4-Aminobenzonitrile reacts with acetyl chloride or acetic anhydride to form the corresponding acetylated intermediate.
Reductive Amination: The acetylated intermediate undergoes reductive amination using sodium cyanoborohydride and an appropriate reducing agent (such as sodium borohydride) to yield the target compound.
Industrial Production Methods:: The industrial production of this compound typically involves large-scale batch processes. Precise conditions and catalysts may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or other oxidation products.
Reduction: Reduction of the nitrile group (CN) can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and amino groups.
Condensation Reactions: It may participate in condensation reactions to form imines or Schiff bases.
Common reagents include hydrogen peroxide (for oxidation), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines).
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride finds applications in various fields:
Medicinal Chemistry: It may serve as a starting material for the synthesis of pharmaceutical compounds.
Biological Research: Researchers use it as a probe or precursor in studies related to receptors, enzymes, and biological pathways.
Industry: It has applications in the synthesis of dyes, agrochemicals, and other fine chemicals.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. it likely interacts with biological targets (such as enzymes or receptors) due to its functional groups (amine and nitrile). Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride, its structural features make it unique. Similar compounds include other α-acetonitrile derivatives and aromatic amines.
Eigenschaften
CAS-Nummer |
71411-76-2 |
|---|---|
Molekularformel |
C14H12Cl2N2 |
Molekulargewicht |
279.2 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-2-(4-chlorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-12-5-1-10(2-6-12)14(9-16)11-3-7-13(17)8-4-11;/h1-8,14H,17H2;1H |
InChI-Schlüssel |
WPLNHSSRSJORCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)



![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
